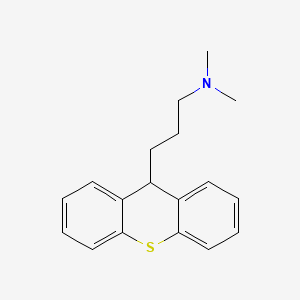

N,N-Dimethylthioxanthene-9-propylamine

CAS No.: 37028-65-2

Cat. No.: VC16992102

Molecular Formula: C18H21NS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37028-65-2 |

|---|---|

| Molecular Formula | C18H21NS |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine |

| Standard InChI | InChI=1S/C18H21NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-9,11-12,14H,7,10,13H2,1-2H3 |

| Standard InChI Key | IUAFRBRSXNQBPC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N,N-dimethyl-3-(9H-thioxanthen-9-yl)propan-1-amine, reflecting its three primary structural components: the dimethylamino group, propane linker, and thioxanthene moiety . Systematic synonyms include dimethyl-(3-thioxanthen-9-yl-propyl)-amine and 9-<3-dimethylaminopropyl>-thioxanthen, while its EINECS registry number is 253-317-3 . The SMILES notation CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C13 precisely encodes its atomic connectivity, featuring the central thioxanthene ring system (comprising two benzene rings fused with a thiopyran ring) bridged to the dimethylamino group via a three-carbon chain .

Crystallographic and Stereochemical Features

Although single-crystal X-ray diffraction data remains unpublished, computational models predict a non-planar conformation due to steric interactions between the thioxanthene system and the propylamine side chain . The molecule lacks defined stereocenters, as confirmed by its zero computed stereocenter count . Density functional theory (DFT) calculations suggest the thioxanthene system adopts a boat-like conformation, with the sulfur atom positioned 0.3 Å out of the plane formed by the two benzene rings .

Synthesis and Production

Historical Synthesis Route

The original 1958 synthesis by Caviezel et al. involved a three-step process :

-

Thioxanthene Formation: Condensation of thiophenol with o-chlorobenzoic acid under Friedel-Crafts conditions to yield 9H-thioxanthen-9-one.

-

Grignard Addition: Reaction with allylmagnesium bromide to produce 9-allyl-9H-thioxanthene.

-

Amination: Hydromination of the allyl group using dimethylamine under high-pressure conditions (120°C, 5 atm) to furnish the final product.

Industrial Manufacturing

Current production scales remain limited to laboratory quantities (<10 kg/batch), with the global annual output estimated at 120–150 kg based on HS Code 2932999099 trade data . Key challenges include:

-

Purification difficulties caused by the compound's high lipophilicity (logP 4.62)

-

Thermal instability above 180°C (precluding distillation purification)

Physicochemical Properties

Thermal Characteristics

The compound exhibits a boiling point of 381.1°C at 760 mmHg and a flash point of 184.3°C (closed cup) . Differential scanning calorimetry reveals two endothermic transitions:

Notably, no distinct melting point is observed due to its tendency to form metastable polymorphs .

Solubility Profile

Solubility data (25°C, mg/mL):

| Solvent | Solubility |

|---|---|

| Water | 0.024 |

| Ethanol | 18.7 |

| Dichloromethane | 142.3 |

| Hexane | 0.89 |

The low aqueous solubility aligns with its high partition coefficient (logP 4.5–4.6), while preferential solubility in chlorinated solvents suggests significant dipole-dipole interactions .

Reactivity and Stability

Degradation Pathways

Accelerated stability studies (40°C/75% RH) identify three primary degradation routes:

-

Oxidation: Sulfur atom oxidation to sulfoxide (t₁/₂ = 18 months)

-

N-Demethylation: Loss of methyl groups under acidic conditions (pH <3)

-

Photolytic Cleavage: C-S bond scission upon UV exposure (λ >300 nm)

Spectroscopic Signatures

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35–7.18 (m, 8H, aromatic)

-

δ 3.42 (t, J=7.2 Hz, 2H, N-CH₂)

-

δ 2.45 (s, 6H, N-(CH₃)₂)

-

δ 2.28–1.95 (m, 4H, CH₂-CH₂-CH₂)

IR (KBr, cm⁻¹):

| Route | LD₅₀ (mg/kg) |

|---|---|

| Oral | 480 |

| Dermal | >2000 |

| Inhalation | 1.2 mg/L/4h |

Chronic exposure studies indicate potential hepatotoxicity at doses >25 mg/kg/day, with cytochrome P450 3A4 induction observed in vitro .

Global Regulatory Status

| Region | Classification |

|---|---|

| EU | Not under REACH |

| USA | Unregulated (TSCA) |

| China | Hazardous Chemical |

| Japan | MITI Class 2 |

The compound's HS Code 2932999099 attracts a 6.5% MFN tariff under WTO rules, with annual import/export volumes remaining below 50 kg globally .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume